![molecular formula C18H16N2O2 B182682 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline CAS No. 19904-36-0](/img/structure/B182682.png)
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline is a heterocyclic aromatic compound that features a quinoxaline core substituted with a 3,4-dimethoxyphenyl group via an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and o-phenylenediamine.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with o-phenylenediamine in the presence of an acid catalyst to form the quinoxaline core.
Ethenylation: The resulting quinoxaline derivative is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the ethenyl linkage, converting it to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Various functionalized quinoxaline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline exerts its effects involves interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.
類似化合物との比較
- 2-[2-(3,4-Dimethoxyphenyl)ethenyl]pyridine
- 2-[2-(3,4-Dimethoxyphenyl)ethenyl]benzoxazole
- 2-[2-(3,4-Dimethoxyphenyl)ethenyl]benzothiazole
Uniqueness: 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline stands out due to its unique quinoxaline core, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a pharmacophore in drug design.
特性
CAS番号 |
19904-36-0 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-10-8-13(11-18(17)22-2)7-9-14-12-19-15-5-3-4-6-16(15)20-14/h3-12H,1-2H3/b9-7+ |
InChIキー |
FNOLUOKAPMSWQC-VQHVLOKHSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


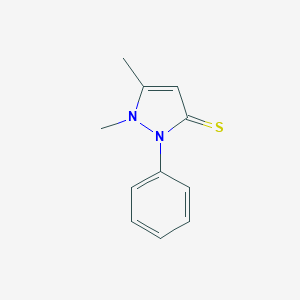
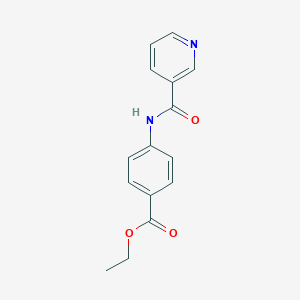

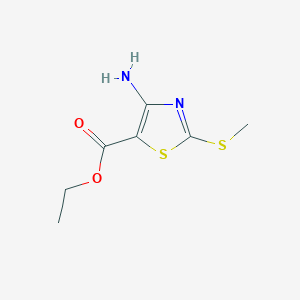
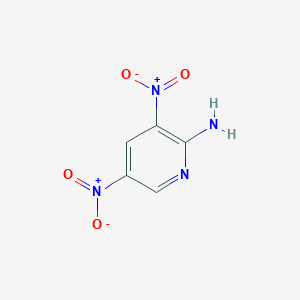

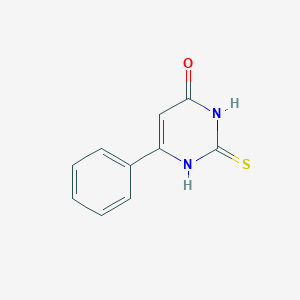

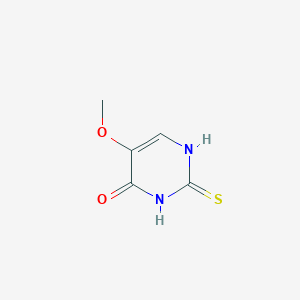
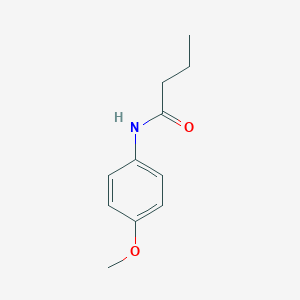
![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)
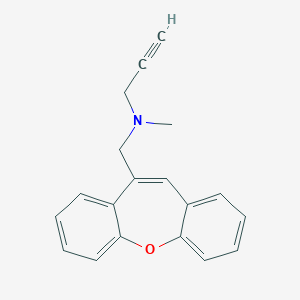
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)
